molecular formula C7H9F3N2O B15124042 1,5-Dimethyl-alpha-(trifluoromethyl)-1H-pyrazole-3-methanol

1,5-Dimethyl-alpha-(trifluoromethyl)-1H-pyrazole-3-methanol

Cat. No.: B15124042
M. Wt: 194.15 g/mol
InChI Key: XNJYTUNFMKRCDG-UHFFFAOYSA-N
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Description

1,5-Dimethyl-alpha-(trifluoromethyl)-1H-pyrazole-3-methanol is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of two methyl groups, a trifluoromethyl group, and a methanol group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-alpha-(trifluoromethyl)-1H-pyrazole-3-methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of Methyl Groups: Methylation of the pyrazole ring can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Addition of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of Methanol Group: The methanol group can be added through a nucleophilic substitution reaction using methanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and catalytic processes may be employed.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-alpha-(trifluoromethyl)-1H-pyrazole-3-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyrazole ring to a pyrazoline ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-alpha-(trifluoromethyl)-1H-pyrazole-3-methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-pyrazole-3-methanol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole:

    1,5-Dimethyl-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of a methanol group, leading to different chemical behavior.

Properties

Molecular Formula

C7H9F3N2O

Molecular Weight

194.15 g/mol

IUPAC Name

1-(1,5-dimethylpyrazol-3-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C7H9F3N2O/c1-4-3-5(11-12(4)2)6(13)7(8,9)10/h3,6,13H,1-2H3

InChI Key

XNJYTUNFMKRCDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C(C(F)(F)F)O

Origin of Product

United States

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